Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique physical and chemical properties. It has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
This compound can be classified under oxadiazole derivatives, specifically those incorporating a trifluoromethyl group. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds valuable in drug design and development.
The synthesis of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride typically involves multi-step synthetic routes. One common approach includes the reaction of amidoximes with acyl chlorides or activated carboxylic acids to form oxadiazole derivatives. The use of catalysts such as tetrabutylammonium fluoride or microwave-assisted reactions has been reported to improve yields and reduce reaction times .
The molecular structure of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride features:
The molecular formula can be represented as . Key structural data includes:
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can participate in various chemical reactions typical of oxadiazole derivatives:
The stability of the trifluoromethyl group allows for selective reactions under mild conditions, making it suitable for further derivatization in synthetic applications .
The mechanism of action for Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is not fully elucidated but is hypothesized to involve:
Relevant data includes:
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its biological potential was recognized [1] [5]. The 1960s marked a watershed with the approval of Oxolamine as a cough suppressant—the first drug featuring this scaffold [1] [8]. Subsequent decades witnessed strategic exploitation of the ring’s bioisosteric properties, culminating in diverse therapeutics: Prenoxdiazine (respiratory disorders), Ataluren (Duchenne muscular dystrophy), and Pleconaril (antiviral) [1] [5]. Notably, natural 1,2,4-oxadiazoles like quisqualic acid (from Quisqualis indica seeds) and phidianidines (sea slug alkaloids) revealed endogenous bioactivities, including metabotropic glutamate receptor agonism and cytotoxic effects [1].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Discovery/Approval | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial identification as "furo[ab1]diazoles" |
1960s | Oxolamine (Perebron®) | First-in-class drug; antitussive activity |
1980s | Fasiplon | Nonbenzodiazepine anxiolytic |
2000s | Ataluren | Treatment for nonsense mutation muscular dystrophy |
2011 | Phidianidine A/B isolation | Natural products with cytotoxic activity and PTP1B/CXCR4 modulation |
The scaffold’s synthetic versatility fueled innovation. Classical routes like amidoxime-carboxylic acid cyclization (Tiemann-Krüger) and nitrile-nitrile oxide [3+2] cycloadditions were optimized for drug discovery [1] [5]. Modern adaptations include microwave-assisted reactions and transition-metal catalysis, enabling efficient access to derivatives like 3-trifluoromethyl-1,2,4-oxadiazoles [5]. These advances underpinned the scaffold’s emergence as a privileged structure in anti-inflammatories (e.g., COX/NF-κB inhibitors) and analgesics [8].
The 1,2,4-oxadiazole ring serves as a multifunctional bioisostere, adept at mimicking ester, amide, or carboxylic acid groups while conferring superior metabolic stability [1] [5]. This mimicry arises from its electronic distribution and hydrogen-bonding capacity: the N-atom at position 2 acts as a hydrogen-bond acceptor, while the C5 substituent (e.g., trifluoromethyl) modulates electron density [3] [5]. For instance, in Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride, the oxadiazole replaces labile amide bonds, enhancing resistance to enzymatic hydrolysis [1] [4].
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Conventional Functional Groups
Original Group | 1,2,4-Oxadiazole Bioisostere | Advantages |
---|---|---|
Ester (-COO-) | 1,2,4-Oxadiazole ring | Higher hydrolytic stability; similar dipole moment (~4.5 D) |
Amide (-CONH-) | 1,2,4-Oxadiazole ring | Reduced peptidase susceptibility; improved log P |
Carboxylic acid | 5-Hydroxy-1,2,4-oxadiazole | Comparable pKa (3-4); enhanced membrane permeability |
Conformational rigidity of the oxadiazole ring further optimizes target engagement. Studies on meta-substituted trifluoromethyl thioacetanilides demonstrate that the -CF3 group restricts rotational freedom, locking bioactive conformations via steric and electronic effects [4]. In anti-inflammatory agents, 1,2,4-oxadiazoles inhibit NF-κB by mimicking native ligand geometries at kinase active sites, as seen in derivatives suppressing LPS-induced inflammation in RAW 264.7 cells .
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, with ~10% of top-selling small-molecule drugs containing aliphatic -CF3 moieties [2] [6]. Its incorporation into 1,2,4-oxadiazoles amplifies bioavailability through three synergistic mechanisms:
Table 3: Physicochemical and Pharmacokinetic Impacts of -CF3 on 1,2,4-Oxadiazole Derivatives
Parameter | Non-CF3 Analogue | CF3-Containing Derivative | Biological Consequence |
---|---|---|---|
log P | 1.2–1.8 | 2.1–2.9 | Enhanced passive diffusion across membranes |
Metabolic Half-life | <2 h | >4 h | Reduced dosing frequency |
σI | - | 0.43 | Improved target affinity via halogen bonding |
Synthetically, introducing -CF3 to oxadiazoles demands innovative strategies. Copper metallaphotoredox catalysis enables direct deoxytrifluoromethylation of alcohols, bypassing pre-activation steps [6]. For 5-(trifluoromethyl)-1,2,4-oxadiazoles, methods include cyclization of trifluoroacetamide amidoximes or Cu(terpy)Cl2-mediated C–CF3 coupling under blue light [3] [6]. These advances address historical challenges in aliphatic C(sp3)-CF3 bond formation, accelerating drug discovery.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1